N-Phenylhexanehydrazonic acid
Description
N-Phenylhexanehydrazonic acid is a hydrazonic acid derivative characterized by a hexane backbone substituted with a phenyl group and a hydrazonic acid (-NH-N=O) functional group. Hydrazonic acids are typically utilized as intermediates in the formation of heterocycles or as ligands in coordination chemistry due to their chelating properties. The phenyl and alkyl chain components of this compound may influence its solubility, reactivity, and stability compared to simpler hydrazine derivatives .
Properties
CAS No. |
4133-92-0 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N'-phenylhexanehydrazide |
InChI |
InChI=1S/C12H18N2O/c1-2-3-5-10-12(15)14-13-11-8-6-4-7-9-11/h4,6-9,13H,2-3,5,10H2,1H3,(H,14,15) |
InChI Key |
JNYDNDYQMLMORH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NNC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylhexanehydrazonic acid typically involves the reaction of phenylhydrazine with hexanoic acid under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and concentration of reactants, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: N-Phenylhexanehydrazonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydrazonic acid to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products: The major products formed from these reactions include substituted phenyl derivatives, amines, and ketones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-Phenylhexanehydrazonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-Phenylhexanehydrazonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Phenylhydrazine and Derivatives
Phenylhydrazine (C₆H₅NHNH₂) and its hydrochloride salt (C₆H₅NHNH₂·HCl) are foundational compounds in this class. Key differences include:
- Functional Groups : Phenylhydrazine contains a free hydrazine (-NHNH₂) group, whereas N-phenylhexanehydrazonic acid features a hydrazonic acid (-NH-N=O) group. This difference significantly alters reactivity; phenylhydrazine is highly nucleophilic and prone to oxidation, while hydrazonic acids are more stable and participate in cyclization reactions .
- Toxicity : Phenylhydrazine is classified as a hazardous substance (NIOSH guidelines) with acute toxicity (LD₅₀: 80–188 mg/kg in rats), whereas hydrazonic acids like this compound are generally less toxic due to reduced hydrazine-like reactivity .
Table 1: Structural and Functional Comparison
Comparison with 2-Ethylhexanoic Acid
2-Ethylhexanoic acid (CH₃(CH₂)₃CH(C₂H₅)COOH) is a carboxylic acid with a branched alkyl chain. While structurally distinct from hydrazonic acids, its synthesis methods and industrial relevance provide contextual insights:
- Synthesis: 2-Ethylhexanoic acid is synthesized via oxidation of 2-ethylhexanal using N-hydroxyphthalimide (NHPI) as a catalyst under oxygen, achieving >90% yield . In contrast, hydrazonic acids like this compound are typically synthesized via condensation reactions between hydrazines and carbonyl compounds.
- Applications: 2-Ethylhexanoic acid is a plasticizer precursor, whereas hydrazonic acids are niche intermediates in specialty organic syntheses.
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